![molecular formula C18H27N3S2 B11625783 2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11625783.png)
2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a fused heterocyclic structure.
- Its chemical formula is C₁₈H₂₆N₂S₂, and it contains a benzothiophene ring fused with a pyrimidine ring.
- The compound’s systematic name reflects its substituents: a heptyl group (7 carbon alkyl chain) and a sulfanyl (thiol) group attached to the benzothiophene ring.
- It exhibits interesting biological properties, making it a subject of scientific investigation.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves multi-step reactions. One common approach is the condensation of appropriate precursors, followed by cyclization.
- Reaction Conditions : Specific conditions vary, but typical steps include thiolation, cyclization, and subsequent functionalization.
- Industrial Production : While not widely produced industrially, research efforts focus on scalable and efficient synthetic routes.
Chemical Reactions Analysis
- Reactions : It can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution using strong bases or nucleophiles.
- Major Products : These reactions yield derivatives with modified functional groups, affecting their biological activity.
Scientific Research Applications
- Chemistry : Investigated for its reactivity, stability, and potential as a building block in organic synthesis.
- Biology : Studied for interactions with enzymes, receptors, and cellular pathways.
- Medicine : Potential as a drug candidate due to its cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2).
- Industry : Limited applications, but its unique structure may inspire novel materials or catalysts.
Mechanism of Action
- Targets : Likely interacts with cellular proteins, possibly modulating kinase pathways.
- Pathways : Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
- Uniqueness : Its heptylsulfanyl substituent sets it apart from related compounds.
- Similar Compounds : Other benzothiophene-based molecules, such as thienopyrimidines or benzothiazoles.
Properties
Molecular Formula |
C18H27N3S2 |
|---|---|
Molecular Weight |
349.6 g/mol |
IUPAC Name |
2-heptylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H27N3S2/c1-3-4-5-6-7-11-22-18-20-16(19)15-14-12(2)9-8-10-13(14)23-17(15)21-18/h12H,3-11H2,1-2H3,(H2,19,20,21) |
InChI Key |
KYGCZRKUGJCQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC(=C2C3=C(CCCC3C)SC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


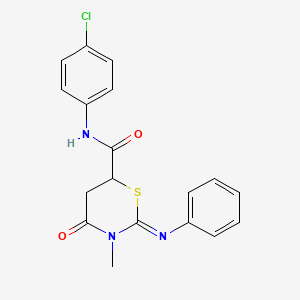
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625706.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625708.png)
![6'-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3'-[1,5]dioxan]-6-one](/img/structure/B11625714.png)
![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11625720.png)
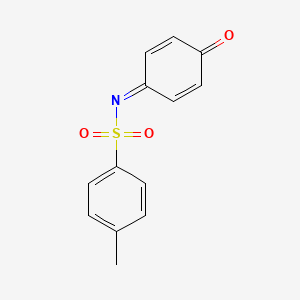
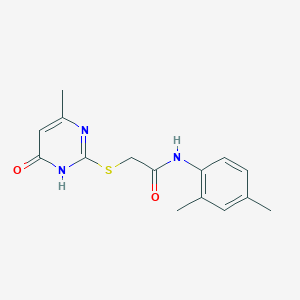
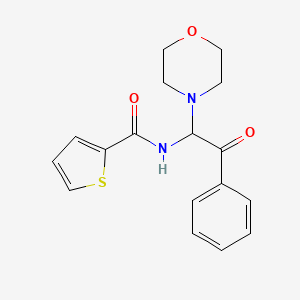
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B11625736.png)
![2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11625738.png)
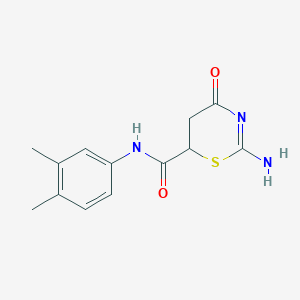
![(6Z)-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11625742.png)
![methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B11625752.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide](/img/structure/B11625760.png)
